3-Chloro-4-formylbenzoic acid

Descripción general

Descripción

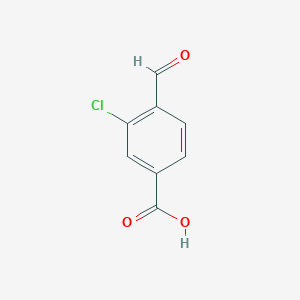

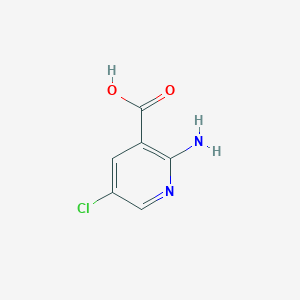

3-Chloro-4-formylbenzoic acid is a chemical compound with the molecular formula C8H5ClO3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-formylbenzoic acid consists of a benzene ring with a chlorine atom and a formyl group attached at the 3rd and 4th positions, respectively, and a carboxylic acid group at the 1st position .Aplicaciones Científicas De Investigación

Enzyme Engineering and Reaction Yields

- 3-Chloro-4-formylbenzoic acid plays a significant role in enzyme engineering. Payongsri et al. (2012) demonstrated that using 3-formylbenzoic acid and 4-formylbenzoic acid as molecular probes with transketolase mutants greatly improved the yield of α,α-dihydroxyketones, highlighting the potential of 3-Chloro-4-formylbenzoic acid in enhancing biochemical reactions (Payongsri et al., 2012).

Synthesis of Complex Organic Compounds

- Opatz and Ferenc (2005) described a process where reactions involving 2-formylbenzoic acid, an analog of 3-Chloro-4-formylbenzoic acid, resulted in the formation of complex organic compounds like 3-amino-4-(arylamino)-1H-isochromen-1-ones. This suggests potential applications of 3-Chloro-4-formylbenzoic acid in the synthesis of similar complex molecules (Opatz & Ferenc, 2005).

Functionalization and Tautomerism

- The study by Aksjonova et al. (2012) on 3-chlorobenzaldehyde, a related compound, showed the possibility of functionalizing 3-chlorobenzaldehydes to produce different tautomeric forms. This indicates potential avenues for research on the functionalization of 3-Chloro-4-formylbenzoic acid (Aksjonova et al., 2012).

Synthesis of Heterocyclic Organic Compounds

- Niedek et al. (2016) explored transformations of 2-formylbenzoic acid into heterocyclic organic compounds such as phthalides and isoindolinones. This suggests that 3-Chloro-4-formylbenzoic acid could be used in similar transformations, leading to the production of a range of heterocyclic compounds (Niedek et al., 2016).

Synthesis of Crown Ether Derivatives

- The synthesis of crown ether derivatives, such as 4′-Formylbenzocrown ethers, was detailed by Wada et al. (1980), showing the versatility of formylbenzoic acids in producing complex organic molecules. This points towards the potential of 3-Chloro-4-formylbenzoic acid in the synthesis of similar crown ether derivatives (Wada et al., 1980).

Degradation and Environmental Application

- The study by Chu and Wang (2016) on the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in effluents illustrates a possible environmental application of 3-Chloro-4-formylbenzoic acid in wastewater treatment and pollution control (Chu & Wang, 2016).

Mecanismo De Acción

Target of Action

It is known to be a reagent in the synthesis of potential retinoid x receptor selective agonists . Retinoid X receptors (RXRs) are nuclear receptors that regulate transcription of gene products involved in a variety of biological processes, including cell differentiation, apoptosis, and homeostasis .

Mode of Action

As a reagent in the synthesis of potential rxr selective agonists, it may interact with these receptors, leading to changes in gene transcription

Biochemical Pathways

Given its role in the synthesis of potential RXR selective agonists, it may influence pathways regulated by RXRs, such as lipid metabolism, insulin signaling, and inflammation .

Result of Action

As a potential RXR selective agonist, it may influence gene transcription and subsequently affect various cellular processes .

Propiedades

IUPAC Name |

3-chloro-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTXUSSNIZOQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-formylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

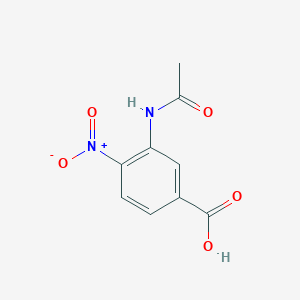

![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)